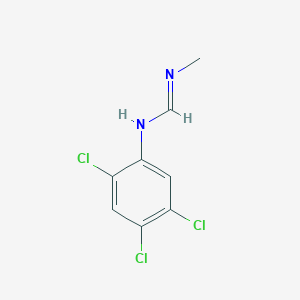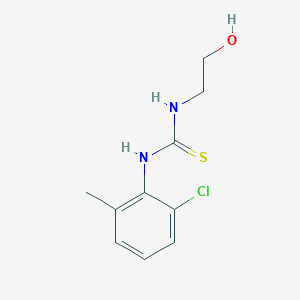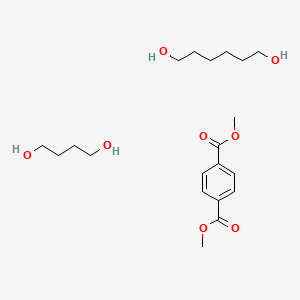
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is a chemical compound with the molecular formula C19H24BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide typically involves multiple steps, starting from phenanthrene derivatives. The process includes:
Hydrogenation: Reduction of phenanthrene to 9,10-dihydrophenanthrene.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions.
Alkylation: Addition of the ethylmethylaminoethyl group.
Hydrobromide Formation: Conversion to the hydrobromide salt form.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Further hydrogenation to more saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide involves its interaction with molecular targets and pathways. It may act on specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenanthrene: Lacks the ethylmethylaminoethyl group.
9,10-Dihydrophenanthrene: Lacks the hydroxyl groups and the ethylmethylaminoethyl group.
Phenanthrene: The parent compound without any substitutions.
Uniqueness
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
41191-12-2 |
|---|---|
Molecular Formula |
C19H24BrNO2 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
8-[2-[ethyl(methyl)amino]ethyl]-9,10-dihydrophenanthrene-3,4-diol;hydrobromide |
InChI |
InChI=1S/C19H23NO2.BrH/c1-3-20(2)12-11-13-5-4-6-16-15(13)9-7-14-8-10-17(21)19(22)18(14)16;/h4-6,8,10,21-22H,3,7,9,11-12H2,1-2H3;1H |
InChI Key |
CEQMXLXQEJGPOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=C2CCC3=C(C2=CC=C1)C(=C(C=C3)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)


![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)


![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)


![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)

